(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
3-(4-bromophenyl)iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-13-6-8-14(9-7-13)23-20-17(19(22)24)11-16-15-4-2-1-3-12(15)5-10-18(16)25-20/h1-11H,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJZFGWSJTEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)Br)O3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The synthesis commences with the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde (1) and Meldrum’s acid (2) in ethanol, catalyzed by pyridine. This reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent cyclization to yield 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (3) (Scheme 1).
Optimization Insights :
- Solvent : Ethanol ensures solubility of reactants and facilitates cyclization.
- Catalyst : Pyridine (0.5–1.0 mol%) accelerates enolate formation without side reactions.
- Temperature : Reflux at 80°C for 4 hours maximizes yield (72–85%).
Characterization :
Conversion to 3-Oxo-3H-benzo[f]chromene-2-carboxamide
Acyl Chloride Formation
Carboxylic acid 3 is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane at 60–70°C for 4 hours to generate 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride (4) . Excess SOCl₂ is removed under reduced pressure to prevent hydrolysis.
Amidation
The acyl chloride 4 is reacted with aqueous ammonia in dichloromethane at room temperature, yielding 3-oxo-3H-benzo[f]chromene-2-carboxamide (5) (Scheme 2).
Reaction Conditions :
- Base : Triethylamine neutralizes HCl, driving the reaction to completion.
- Yield : 88–92% after recrystallization from ethanol.
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CONH₂), 8.35–7.45 (m, 7H, aromatic).
- IR : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, ketone).
Installation of the 3-[(4-Bromophenyl)imino] Group
Schiff Base Formation
The 3-oxo group of 5 undergoes condensation with 4-bromoaniline in refluxing ethanol containing glacial acetic acid (5 mol%), yielding the target compound This compound (Scheme 3).
Optimization Parameters :
- Solvent : Ethanol balances reactivity and solubility.
- Catalyst : Acetic acid promotes imine formation via dehydration.
- Time : 12–16 hours under reflux ensures complete conversion.
- Stereoselectivity : The Z-configuration is favored due to steric hindrance between the 4-bromophenyl group and the chromene core.
Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Structural Elucidation and Spectral Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 15.2° between the chromene and 4-bromophenyl planes.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Knoevenagel Condensation | Ethanol, pyridine, 80°C | 85 | 98 |
| Acyl Chloride Formation | SOCl₂, 1,2-dichloroethane | 95 | 99 |
| Amidation | NH₃, CH₂Cl₂, r.t. | 90 | 97 |
| Schiff Base Formation | 4-Bromoaniline, EtOH, AcOH | 73 | 95 |
Mechanistic Considerations
Knoevenagel Cyclization
The reaction proceeds through enolate formation, aldol-like addition, and lactonization, with Meldrum’s acid acting as a carbon nucleophile donor. The hemiacetal intermediate collapses upon acetone elimination, forming the chromene ring.
Schiff Base Dynamics
The 3-oxo group’s electrophilicity enables nucleophilic attack by 4-bromoaniline, followed by dehydration to form the imine. The Z-isomer predominates due to reduced steric strain compared to the E-configuration.
Scalability and Process Challenges
- Scale-Up Limitations : Thionyl chloride handling requires stringent moisture control.
- Byproducts : Over-condensation products may form during Schiff base synthesis, necessitating chromatographic purification.
- Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction time by 40% but compromises yield (58%).
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce amine derivatives, and substitution may result in various substituted benzochromenes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Chromene derivatives, including (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, have shown significant promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, chromene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, demonstrating their potential as lead compounds for developing new anticancer agents .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. This compound has been tested against a range of bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant properties of this compound have been investigated in several studies. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and contribute to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been quantified using various assays, indicating its potential utility in formulations aimed at reducing oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the bromophenyl group or the carboxamide moiety can significantly influence the compound's potency and selectivity against different biological targets. Research efforts are ongoing to synthesize analogs with improved efficacy and reduced toxicity profiles .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent decrease in cell viability and induction of apoptosis markers. The study concluded that this compound could serve as a template for developing new chemotherapeutic agents targeting breast cancer . -
Case Study 2: Antimicrobial Screening
In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The bromophenyl and imino groups may interact with specific receptors or enzymes, modulating their activity.
Inhibition of enzyme activity: The carboxamide group may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes.
Modulation of signaling pathways: The compound may influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
This compound () shares a chromene-carboxamide backbone but differs in the imino substituent (4-phenoxyphenyl vs. 4-bromophenyl) and bromine placement (position 6 vs. benzo[f]chromene system). The phenoxy group introduces steric bulk and lipophilicity, which may reduce solubility compared to the bromophenyl group in the target compound. Both compounds likely exhibit similar hydrogen-bonding capabilities due to the carboxamide moiety, but the electron-withdrawing bromine in the target compound could enhance electrophilic reactivity .
Brodifacoum and Difethialone ()
These 4-hydroxycoumarin derivatives contain a 4-bromophenyl group and tetrahydronaphthalene or tetralin systems. Unlike the target compound, they lack the imino-carboxamide motif but share anti-inflammatory activity via suppression of LPS-induced NO generation. The chromene-4-one core in brodifacoum suggests that ring oxidation state significantly impacts biological function compared to the carboxamide-substituted chromene in the target compound .
Antibacterial Activity
Metal complexes of chromene derivatives (), such as 3-{[(pyrimidinyl)imino]methyl}naphthol, demonstrate antibacterial properties. However, the bromophenyl group could enhance membrane permeability, offsetting this limitation .
Anti-Inflammatory Potential
The carboxamide group in the target compound may improve solubility and bioavailability over the 4-hydroxycoumarin scaffold, which is prone to rapid metabolism .
Physicochemical Properties
Biological Activity
The compound (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide belongs to a class of chromene derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₂BrN₃O₂
- Molecular Weight : 364.17 g/mol
Structural Features
The compound features a benzochromene core with a bromophenyl substituent and an imino functional group. These structural elements are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various building blocks. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the target compound.
Anticancer Activity
Recent investigations into the anticancer properties of chromene derivatives, including this compound, have shown promising results:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tubulin polymerization, leading to cell cycle arrest.
- Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several pathogens:
- Testing Methods : Disc diffusion and broth microdilution methods were employed to assess antibacterial and antifungal activities.
- Results : The compound exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.007 to 3.9 µg/mL .
Antioxidant Properties
The antioxidant potential of this compound has also been explored:
- Mechanism : The compound scavenges free radicals and enhances cellular antioxidant defenses.
- Findings : Studies indicate that it can significantly reduce oxidative stress markers in cellular models .
Data Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | In vitro assays | Induces apoptosis in cancer cells; IC50 < 10 µM |
| Antimicrobial | Disc diffusion | Effective against Gm+ve and Gm-ve bacteria; MIC 0.007 - 3.9 µg/mL |
| Antioxidant | Oxidative stress assays | Reduces oxidative stress markers significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
